Benzyl salicylate

Catalog No.
S575978
CAS No.
118-58-1
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl salicylate

CAS Number

118-58-1

Product Name

Benzyl salicylate

IUPAC Name

benzyl 2-hydroxybenzoate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

Solubility

Slightly soluble (NTP, 1992)
In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/
Slightly soluble in water
Miscible with alcohol or ether
Soluble in 9 vols of 90% alcohol
insoluble in water, glycerol; soluble in organic solvents, oils
miscible above 25� (in ethanol)

Synonyms

2-Hydroxybenzoic Acid Phenylmethyl Ester; Benzyl 2-Hydroxybenzoate; Benzyl o-Hydroxybenzoate; Benzyl Salicylate; NSC 6647

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

Antimicrobial Activity:

Benzyl salicylate has shown potential as an antimicrobial agent in various scientific studies. Studies have demonstrated its effectiveness against bacteria, fungi, and even some viruses. For example, a study published in the journal "Pharmaceutics" found that benzyl salicylate isolated from Cornus walteri exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Further research is needed to determine the full scope of its antimicrobial properties and potential applications.

Anti-Inflammatory Potential:

Several studies have explored the potential anti-inflammatory properties of benzyl salicylate. Research published in "Pharmaceutics" suggests that benzyl salicylate may inhibit the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in macrophages []. This suggests its potential role in managing inflammatory conditions, but further investigation in vivo is necessary.

Estrogenic Activity:

The potential estrogenic activity of benzyl salicylate has been a subject of debate within the scientific community. Some in vitro studies have shown weak estrogenic effects, but the results have been inconsistent, and concerns have been raised about the validity of these studies due to methodological limitations []. Further research with robust methodologies is needed to definitively determine whether benzyl salicylate possesses any significant estrogenic activity.

Skin Penetration and Absorption:

Understanding the extent to which benzyl salicylate penetrates the skin is crucial for assessing its safety and efficacy in topical applications. Studies have shown that benzyl salicylate has low penetration through human skin, with only a small fraction (around 0.03%) being absorbed []. This suggests minimal systemic exposure when used in topical products.

Benzyl salicylate, with the chemical formula C₁₄H₁₂O₃ and CAS number 118-58-1, is an ester formed from benzyl alcohol and salicylic acid. It is primarily recognized for its use in cosmetics as a fragrance additive and ultraviolet light absorber. The compound appears as a colorless to pale yellow liquid, often described as having a faint, sweet-floral odor, although some individuals may not perceive any scent at all. This variability in olfactory perception may be attributed to genetic factors or impurities in the substance .

, including:

  • Esterification: The formation of benzyl salicylate can occur through the reaction of benzyl chloride with sodium salicylate in dimethylformamide at elevated temperatures (approximately 100 °C) .
  • Hydrolysis: Under acidic or basic conditions, benzyl salicylate can hydrolyze back into benzyl alcohol and salicylic acid.
  • Transesterification: This process can also yield benzyl salicylate from methyl salicylate and benzyl alcohol .

Benzyl salicylate exhibits several biological activities:

  • Photoprotection: It serves as a UV filter in cosmetic formulations, helping to protect the skin from harmful ultraviolet radiation.
  • Sensitization Potential: There is evidence suggesting that benzyl salicylate can cause skin sensitization in some individuals, leading to allergic reactions characterized by erythema and edema .
  • Antimicrobial Properties: Some studies indicate that it may possess mild antimicrobial effects, although this is not its primary application.

The synthesis of benzyl salicylate typically involves:

  • Esterification Reaction:
    • Reacting sodium salicylate with benzyl chloride in a stoichiometric ratio of approximately 2.5:1.
    • Conducting the reaction in dimethylformamide at 100 °C for about 2.5 hours .
  • Alternative Methods:
    • Transesterification of methyl salicylate with benzyl alcohol under appropriate catalytic conditions.

Benzyl salicylate has diverse applications, including:

  • Cosmetics: Widely used as a fragrance component and UV light absorber in products like perfumes, lotions, and sunscreens.
  • Pharmaceuticals: Occasionally utilized in topical formulations due to its potential skin benefits.
  • Industrial Uses: Employed as a solvent for synthetic musks and as a fixative in floral perfumes .

Research has indicated that benzyl salicylate interacts with various biological systems:

  • Skin Penetration Studies: In vitro studies have demonstrated its ability to penetrate human skin, with varying absorption rates depending on concentration .
  • Allergic Reactions: Interaction studies reveal that it can elicit allergic responses in sensitized individuals, necessitating caution in cosmetic formulations.

Benzyl salicylate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
Cyclohexyl SalicylateYesFragranceDifferent physical properties; less common
Methyl SalicylateYesPain relief (topical analgesic)More commonly used for medicinal purposes
Ethyl SalicylateYesFragranceLower volatility compared to benzyl salicylate
BenzophenoneNoUV filterMore potent UV protection

Benzyl salicylate's unique combination of being both a fragrance and a UV absorber distinguishes it from similar compounds that may serve only one of these functions .

Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992)
Liquid, Other Solid; Liquid
Solid
colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odou

Color/Form

Thick liquid
Colorless liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Boiling Point

406 °F at 26 mmHg (NTP, 1992)
320 °C
BP: 211 °C at 2.67 kPa
208.00 °C. @ 26.00 mm Hg

Flash Point

180 °C (356 °F) - closed cup
>212 °F (>100 °C) - closed cup

Heavy Atom Count

17

Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink
1.175 g/m cu at 20 °C
1.173-1.183

LogP

log Kow = 4.31 (est)

Odor

Faint sweet odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

75 °F (NTP, 1992)
24 °C
23.4 °C

UNII

WAO5MNK9TU

GHS Hazard Statements

Aggregated GHS information provided by 2129 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 2129 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 2121 of 2129 companies with hazard statement code(s):;
H317 (92.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (20.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Benzyl salicylate (benzyl 2-hydroxybenzoate) is a thick, colorless liquid. It has a faint, sweet odor. It is slightly soluble in water. Benzyl salicylate is found in some flowering plants. USE: Benzyl salicylate is an important commercial chemical. It is used as a fragrance in soaps and cosmetics, sunscreen lotions, deodorants, household air fresheners, and as a food additive. EXPOSURE: Workers that use benzyl salicylate may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of vapors, dermally when using perfumes and soaps, and orally by consumption of foods containing benzyl salicylate as a flavoring. If benzyl salicylate is released to the environment, it will be broken down in air. Benzyl salicylate released to air will also be in or on particles that eventually fall to the ground. It may to be broken down by sunlight. It will move slowly into air from moist soil and water. It is expected to move slowly through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of allergic skin reactions were observed in humans following direct skin exposure to benzyl salicylate. There is concern that salicylate esters, a class of food additives that contains benzyl salicylate, may alter the way the endocrine system functions, which could lead to alterations in the function of the reproductive system. Altered hormone levels and function have been observed in studies in cultured human cells exposed to benzyl salicylate in laboratories. Endocrine disruption can be a risk factor for certain types of cancer (e.g., breast cancer), but data on the potential for benzyl salicylate to cause cancer in humans were not available. Benzyl salicylate is a slight skin and eye irritant in laboratory animals. Death occurred among laboratory animals ingesting extremely high doses. Data on the potential for benzyl salicylate to cause infertility, abortion, or birth defects in laboratory animals were not available. However, changes in the female reproductive system (uterus) were observed in laboratory animals exposed to moderate-to-high oral doses of benzyl salicylate. Data on the potential for benzyl salicylate to cause cancer in laboratory animals were not available. The potential for benzyl salicylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-58-1

Metabolism Metabolites

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.

Wikipedia

Benzyl_salicylate
Methyldihydromorphine

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

Methods of Manufacturing

By esterification of salicylic acid with benzyl alcohol.
Benzyl salicylate can be manufactured by reacting benzyl chloride with an alkali salicylate or by the transesterification of methyl salicylate with benzyl alcohol.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Benzoic acid, 2-hydroxy-, phenylmethyl ester: ACTIVE

Analytic Laboratory Methods

The European legislation on cosmetic products has recently required the declaration of 26 compounds (24 volatile chemicals and 2 natural extracts) on the label of final products when exceeding a stipulated cut-off level. In this work a rapid reliable and specific RP-HPLC method coupled with diode array detector (DAD) has been developed for the simultaneous determination and quantification of the 24 volatile chemicals: amyl cinnamal, benzyl alcohol, cinnamyl alcohol, citral, eugenol, hydroxy-citronellal, isoeugenol, amylcinnamyl alcohol, benzyl salicylate, cinnamal, coumarin, geraniol, Lyral (hydroxy-methylpentylcyclohexene carboxaldehyde), anisyl alcohol, benzyl cinnamate, farnesol, Lilial (2-(4-tert-butylbenzyl)propionaldehyde) linalool, benzyl benzoate, citronellol, hexyl cinnamal, limonene, methylheptin carbonate, alpha-isomethyl ionone (3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one). The 24 analytes were appropriately separated over a running time of 40 min, on a C18 column using a simple gradient elution (acetonitrile/water) with flow rate from 0.7 to 1.0 mL/min and UV acquisition at 210, 254 and 280 nm. All calibration curves showed good linearity (r2>0.99) within test ranges. The method was successfully applied to the qualitative and quantitative determination of the potential allergens in four commercial scented products, with satisfactory accuracy and precision. The results indicated that this simple and efficient method can be used for quality assessment of complex matrices such us cosmetic scented products.
In the present work, a strategy for the qualitative and quantitative analysis of 24 volatile compounds listed as suspected allergens in cosmetics by the European Union is reported. The list includes benzyl alcohol, limonene, linalool, methyl 2-octynoate, beta-citronellol, geraniol, citral (two isomers), 7-hydroxycitronellal, anisyl alcohol, cinnamal, cinnamyl alcohol, eugenol, isoeugenol (two isomers), coumarin, alpha-isomethyl ionone, lilial, alpha-amylcinnamal, lyral, alpha-amylcinnamyl alcohol, farnesol (three isomers), alpha-hexyl cinnamal, benzyl cinnamate, benzyl benzoate, and benzyl salicylate. The applicability of a headspace (HS) autosampler in combination with a gas chromatograph (GC) equipped with a programmable temperature vaporizer (PTV) and a quadrupole mass spectrometry (qMS) detector is explored. By using a headspace sampler, sample preparation is reduced to introducing the sample into the vial. This reduces the analysis time and the experimental errors associated with this step of the analytical process. Two different injection techniques were used: solvent-vent injection and hot-split injection. The first offers a way to improve sensitivity at the same time maintaining the simple headspace instrumentation and it is recommended for compounds at trace levels. The use of a liner packed with Tenax-TA allowed the compounds of interest to be retained during the venting process. The signals obtained when hot-split injection was used allowed quantification of all the compounds according to the thresholds of the European Cosmetics Directive. Monodimensional gas chromatography coupled to a conventional quadrupole mass spectrometry detector was used and the 24 analytes were separated appropriately along a run time of about 12 min. Use of the standard addition procedure as a quantification technique overcame the matrix effect. It should be emphasized that the method showed good precision and accuracy. Furthermore, it is rapid, simple, and - in view of the results - highly suitable for the determination of suspected allergens in different cosmetic products.
/The study objective was/ to analyze the chemical constituents of volatile oil from flowers of Rhododendron mucronatum. The volatile oil was extracted by water-steam distillation and analyzed by GC-MS. Forty-nine compounds, which occupied 79.55% of total constituents, were identified. The major constituents were linalool, beta-eudesmene, phytol, benzyl benzoate, benzyl salicylate and nonyl aldehyde. The chemical constituents of volatile oil, which contain many bioactive constituents, are mainly composed of terpenes, esters, and alkanes.
In this study, a novel and efficient method based on headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS), was developed for the analysis of propolis volatile compounds. The HS-SPME procedure, whose experimental parameters were properly optimized, was carried out using a 100 um polydimethylsiloxane (PDMS) fiber. The GC-MS analyses were performed on a HP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 1.00 um film thickness), under programmed-temperature elution. Ninety-nine constituents were identified using this technique in the samples of raw propolis collected from different Italian regions. The main compounds detected include benzoic acid (0.87-30.13%) and its esters, such as benzyl benzoate (0.16-13.05%), benzyl salicylate (0.34-1.90%) and benzyl cinnamate (0.34-3.20%). Vanillin was detected in most of the samples analyzed in this study (0.07-5.44%). Another relevant class of volatile constituents is represented by sesquiterpene hydrocarbons, such as delta-cadinene (1.29-13.31%), gamma-cadinene (1.36-8.85%) and alpha-muurolene (0.78-6.59%), and oxygenated sesquiterpenes, such as beta-eudesmol (2.33-12.83%), T-cadinol (2.73-9.95%) and alpha-cadinol (4.84-9.74%). Regarding monoterpene hydrocarbons, they were found to be present at low level in the samples analyzed in this study, with the exception of one sample from Southern Italy, where alpha-pinene was the most abundant constituent (13.19%). The results obtained by HS-SPME-GC-MS were also compared with those of hydrodistillation (HD) coupled with GC-MS. The HS-SPME-GC-MS method developed in this study allowed us to determine the chemical fingerprint of propolis volatile constituents, thus providing a new and reliable tool for the complete characterization of this biologically active apiary product.
For more Analytic Laboratory Methods (Complete) data for Benzyl salicylate (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

UV-filters are widely used in many personal care products and cosmetics. Recent studies indicate that some organic UV-filters can accumulate in biota and act as endocrine disruptors, but there are few studies on the occurrence and fate of these compounds in humans. In the present work, a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to assess the presence of six UV-filters in current use (benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor, and 3-benzylidene camphor) in human placental tissue is proposed. The method involves the extraction of the analytes from the samples using ethyl acetate, followed by a clean-up step using centrifugation prior to their quantification by LC-MS/MS using an atmospheric pressure chemical ionization (APCI) interface. Bisphenol A-d16 was used as surrogate for the determination of benzyl salicylate, phenyl salicylate, octyl salicylate and homosalate in negative mode and benzophenone-d10, was used as surrogate for the determination of 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in positive mode. The found limits of detection ranged from 0.4 to 0.6 ng/g and the limits of quantification ranged from 1.3 to 2.0 ng/g, while variability was under 13.7%. Recovery rates for spiked samples ranged from 97% to 104%. Moreover, the interactions of these compounds with the human estrogen receptor alpha (hERalpha) and androgen receptor (hAR), using two in vitro bioassays based on reporter gene expression and cell proliferation assessment, were also investigated. All tested compounds, except benzyl salicylate and octyl salicylate, showed estrogenic activity in the E-Screen bioassay whereas only homosalate and 3-(4-methylbenzylidene) camphor were potent hAR antagonists. Although free salicylate derivatives and free camphor derivatives were not detected in the human placenta samples analyzed, the observed estrogenic and anti-androgenic activities of some of these compounds support the analysis of their occurrence and their role as endocrine disrupters in humans.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 +/- 0.0002) min(-1) and half-life t1/2 = (182 +/- 10) min for BzS and rate constant k = (0.0088 +/- 0.0005) min(-1) and half-life t1/2 = (79 +/- 4) min for PS (mean =/- standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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